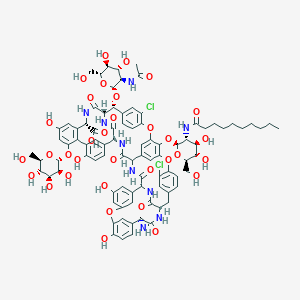
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
概要
説明
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile: is a chemical compound with the molecular formula C6H3Cl2N3S and a molecular weight of 220.08 g/mol . It is a pyrimidine derivative, characterized by the presence of two chlorine atoms, a methylthio group, and a carbonitrile group attached to the pyrimidine ring. This compound is primarily used in scientific research and has various applications in chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the nitrification of diethyl malonate using concentrated nitric acid or fuming nitric acid. This is followed by cyclization with thiourea under the action of sodium alcoholate, methylation using dimethyl sulfate, and finally chlorination with phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid.
Cyanation: The compound can undergo cyanation reactions to introduce cyano groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: m-Chloroperbenzoic acid in dichloromethane (DCM) at low temperatures is a typical condition.
Cyanation: Cyanide sources such as sodium cyanide or potassium cyanide in polar solvents are used.
Major Products Formed:
科学的研究の応用
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .
類似化合物との比較
4,6-Dichloro-2-methylpyrimidine: Similar structure but lacks the methylthio and carbonitrile groups.
4-Chloro-2-methylthiopyrimidine: Contains a single chlorine atom and a methylthio group.
4,6-Dichloro-5-cyanopyrimidine: Similar structure but lacks the methylthio group.
Uniqueness: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both the methylthio and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOOTGZVAHKTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400786 | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33097-13-1 | |
| Record name | 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33097-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33097-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile in the synthesis of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes?
A: this compound serves as a crucial building block in the multi-step synthesis of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes []. The process involves an initial aminolysis of this compound, yielding a disubstituted pyrimidine derivative. This intermediate then undergoes base-promoted cyclization with sodium ethyl thioglycolate, followed by an acid-catalyzed cyclocondensation with triethyl orthoformate to ultimately form the target 5H-1-thia-3,5,6,8-tetraazaacenaphthylene structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)







![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)

